

Application Notes and Protocols for Polysomnography (PSG) Studies with Seltorexant

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Compound of Interest

Compound Name: Seltorexant

Cat. No.: B610775

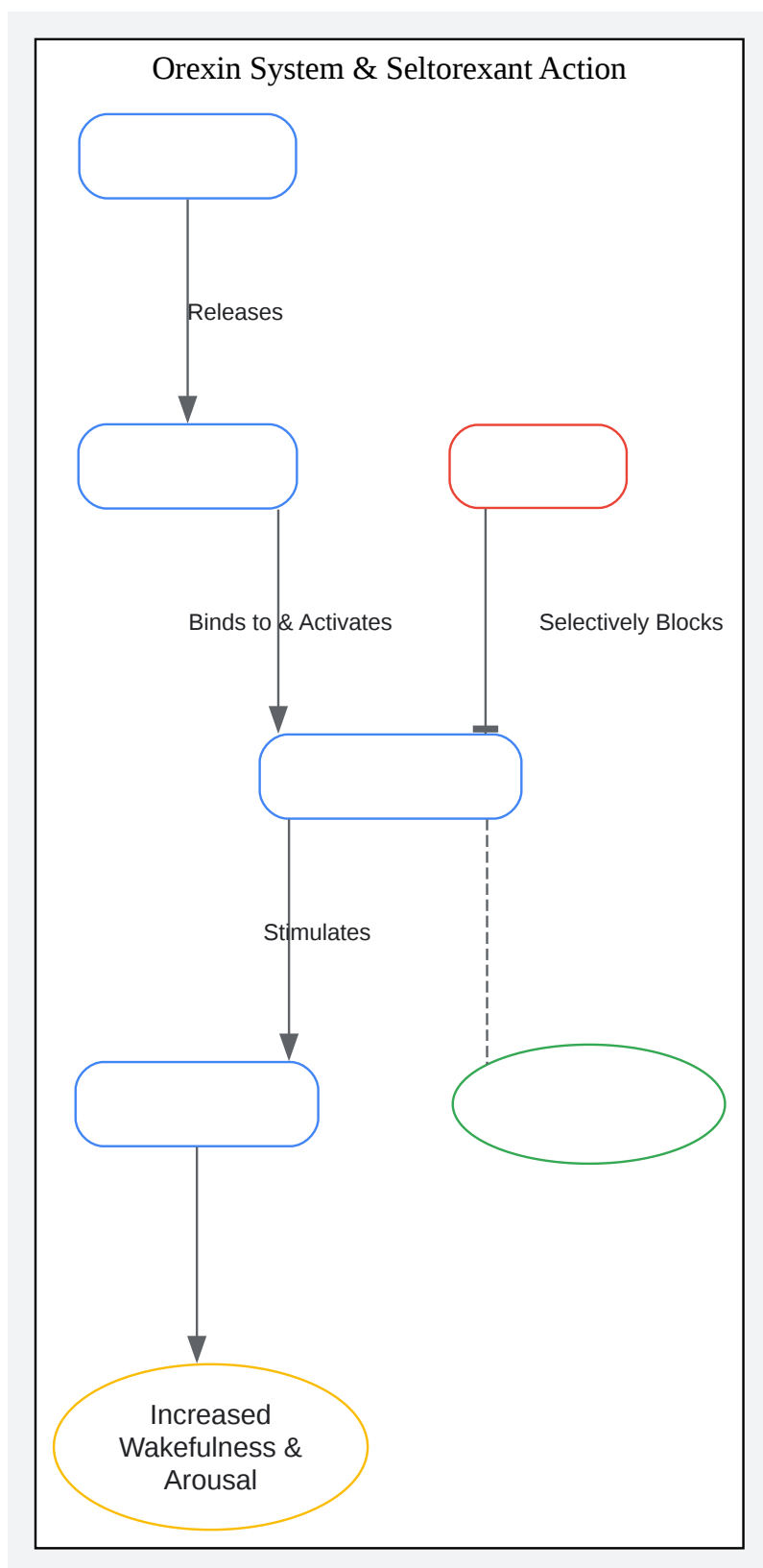
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Seltorexant** in polysomnography (PSG) studies, summarizing quantitative data from clinical trials and detailing relevant experimental protocols. **Seltorexant**, a selective orexin-2 receptor antagonist, has been investigated for its efficacy in treating insomnia and Major Depressive Disorder (MDD) with insomnia symptoms.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of Action

Seltorexant selectively antagonizes the orexin-2 receptor (OX2R).[\[1\]](#)[\[5\]](#) The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a critical role in regulating wakefulness, arousal, and mood.[\[1\]](#)[\[6\]](#) By inhibiting the OX2R, **Seltorexant** is thought to reduce the wake-promoting signals of the orexin system, thereby improving sleep.[\[1\]](#) This targeted mechanism is distinct from broader-acting sleep agents and offers a novel therapeutic approach for conditions characterized by hyperarousal, such as insomnia and MDD.[\[1\]](#)[\[7\]](#)



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Seltorexant's Mechanism of Action

Quantitative Data from PSG Studies

The following tables summarize the quantitative outcomes from PSG studies involving **Seltorexant** across different patient populations and dosages.

Table 1: Efficacy of Seltorexant in Patients with Insomnia Disorder (without Psychiatric Comorbidity)

Dose	Primary Endpoint	Baseline (Mean)	Change from Placebo (Mean)	p-value	Reference
40 mg	Sleep Efficiency (%)	-	5.8 (Day 1/2)	<0.001	[8]
7.9 (Day 5/6)	<0.001	[8]			
Total Sleep Time (min)	-	27.7 (Day 1/2)	-	[8]	
37.9 (Day 5/6)	-	[8]			
Latency to Persistent Sleep (min)	-	-18.8 (Day 1/2)	-	[8]	
-29.9 (Day 5/6)	-	[8]			
Wake After Sleep Onset (min)	-	-11.1 (Day 1/2)	-	[8]	
-11.3 (Day 5/6)	-	[8]			

Table 2: Efficacy of Seltorexant in Antidepressant-Treated MDD Patients with Persistent Insomnia

Dose	Primary Endpoint	Change from Placebo (Mean Difference)	95% Confidence Interval	p-value	Reference
10 mg	Latency to Persistent Sleep (min)	Significantly shorter	-	-	[9]
20 mg	Latency to Persistent Sleep (min)	Significantly shorter	-	-	[9]
40 mg	Latency to Persistent Sleep (min)	Significantly shorter	-	-	[9]

Table 3: Subjective Sleep Parameter Improvements in MDD Patients with Insomnia Symptoms

Dose	Subjective Measure	Outcome	Reference
20 mg	Insomnia Severity Index (ISI)	Larger treatment difference observed vs. placebo in patients with baseline ISI ≥ 15	[10]

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials of **Seltorexant**.

Protocol 1: PSG Study in Patients with Insomnia Disorder

1. Participant Selection:

- Inclusion Criteria: Adults and older adults (aged 18-85 years) with a diagnosis of insomnia disorder, often confirmed by an Insomnia Severity Index (ISI) score of ≥ 15 .[\[11\]](#) Participants should not have comorbid psychiatric conditions.
- Exclusion Criteria: Individuals with other sleep disorders, unstable medical conditions, or those taking medications that could interfere with sleep.

2. Study Design:

- A multicenter, randomized, double-blind, parallel-group, active- and placebo-controlled design is often employed.[\[11\]](#)
- Screening Phase: Includes a general health assessment and subjective evaluation of insomnia symptoms, followed by a 2-night baseline PSG recording to confirm the diagnosis and establish baseline sleep parameters.[\[11\]](#)
- Treatment Phase: Eligible participants are randomized to receive a single oral dose of **Seltorexant** (e.g., 5 mg, 10 mg, 20 mg), placebo, or an active comparator (e.g., zolpidem) prior to bedtime.[\[11\]](#)
- PSG Recordings: Overnight PSG is conducted on Night 1 and may be repeated at later time points (e.g., Night 13) to assess continued efficacy.[\[11\]](#)

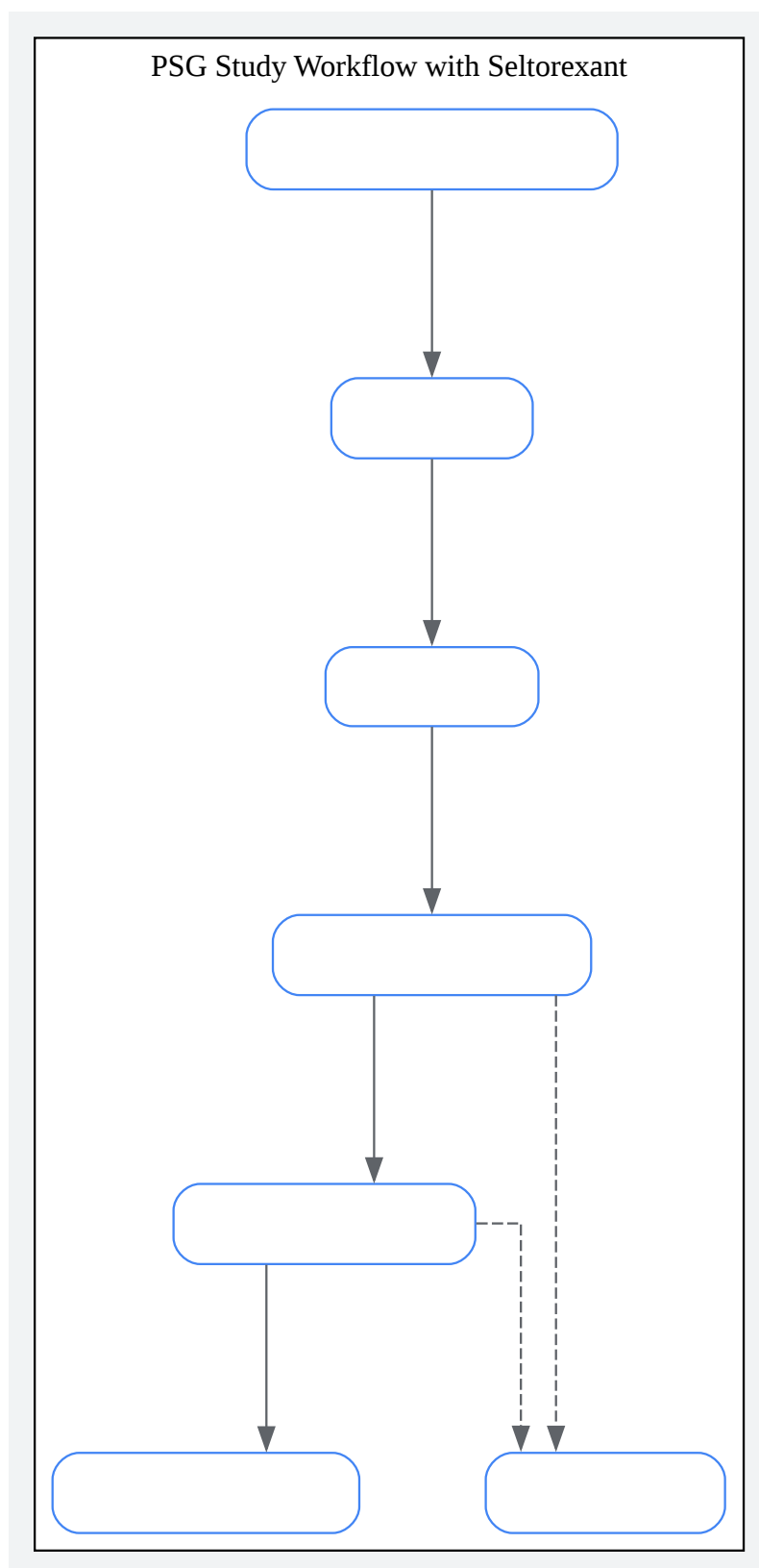
3. PSG Data Acquisition and Analysis:

- Recording: Standard PSG recordings should be performed, including electroencephalography (EEG), electrooculography (EOG), electromyography (EMG), electrocardiography (ECG), and respiratory monitoring.
- Primary Endpoints:
 - Latency to Persistent Sleep (LPS): Time from lights-out to the first 10 minutes of continuous sleep.[\[11\]](#)
 - Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening. A common variation is WASO over the first 6 hours (WASO-6).[\[11\]](#)

- Secondary Endpoints: Total Sleep Time (TST), Sleep Efficiency (SE), and time spent in different sleep stages (N1, N2, N3, REM).

4. Safety and Tolerability Monitoring:

- Treatment-emergent adverse events (TEAEs) are monitored throughout the study.[\[11\]](#)
- Specific attention is given to TEAEs of special interest, such as falls, cataplexy, sleep paralysis, and parasomnias.[\[11\]](#)



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Typical PSG Study Workflow

Protocol 2: Adjunctive Seltorexant in MDD with Insomnia Symptoms

1. Participant Selection:

- Inclusion Criteria: Adult and elderly patients with a diagnosis of MDD who have had an inadequate response to at least one selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) in the current depressive episode.[\[10\]](#)[\[12\]](#) Participants should also present with insomnia symptoms, often confirmed by an ISI score ≥ 15 .[\[10\]](#)
- Exclusion Criteria: Similar to insomnia studies, with additional exclusions for certain psychiatric comorbidities or recent changes in antidepressant medication.

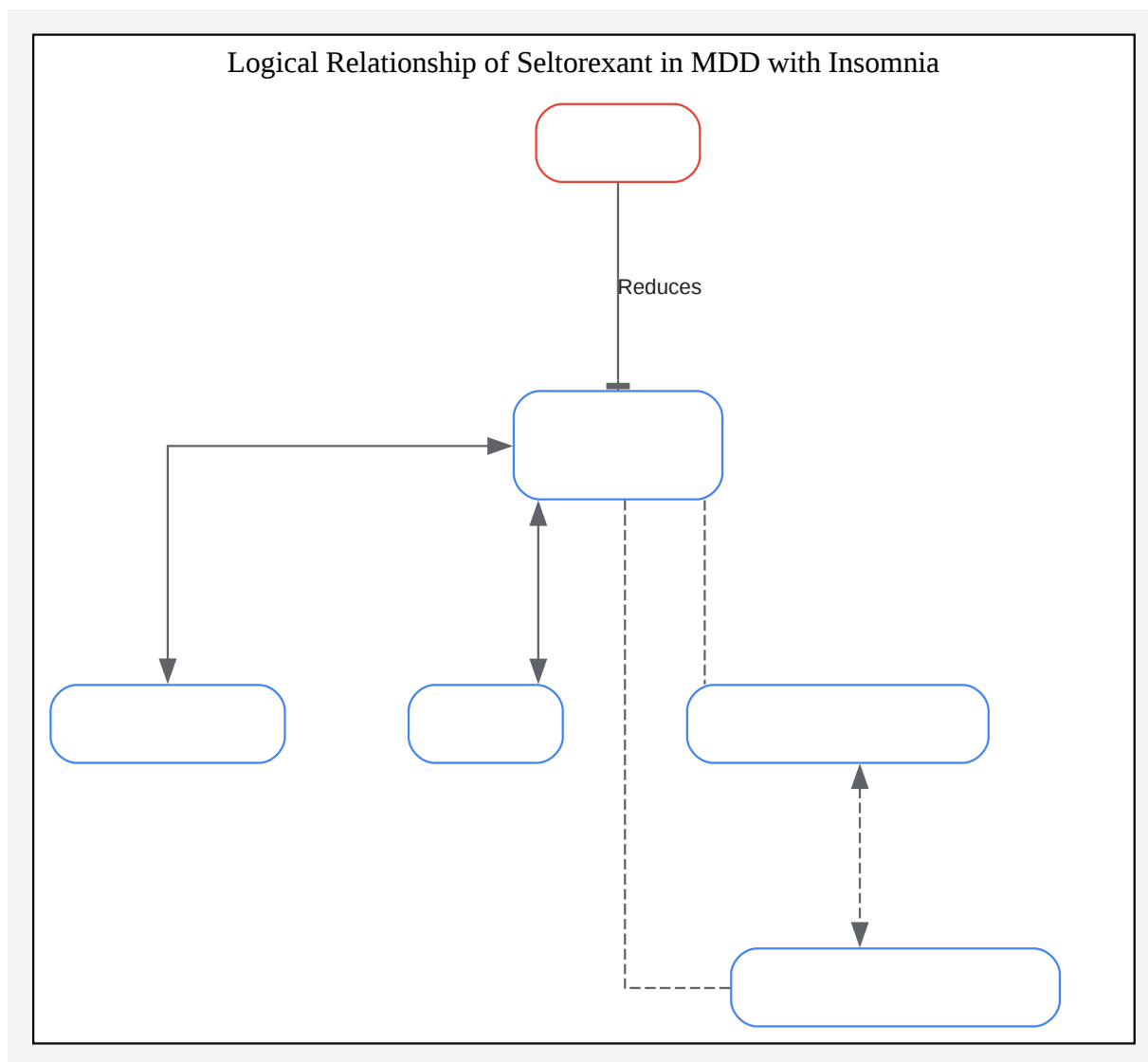
2. Study Design:

- A randomized, double-blind, placebo-controlled, parallel-group design is typical.[\[13\]](#)
- Patients continue their baseline antidepressant treatment, and **Seltorexant** (e.g., 20 mg) or placebo is administered as an adjunctive therapy.[\[10\]](#)
- Primary Efficacy Endpoint (Depression): Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at a predefined time point (e.g., Day 43).[\[13\]](#)
- Secondary Efficacy Endpoints (Sleep): While PSG may not always be the primary sleep endpoint in these studies, subjective measures like the ISI are key. When PSG is included, the endpoints are similar to those in primary insomnia studies (LPS, WASO, TST, SE).[\[7\]](#)

3. Data Collection and Analysis:

- Depressive symptoms are assessed using standardized scales (e.g., MADRS, CGI-S).[\[10\]](#)
- Subjective sleep quality is evaluated with instruments like the ISI and Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance scale.[\[10\]](#)
- PSG, when performed, follows the standard procedures outlined in Protocol 1.[\[7\]](#)

- Statistical analyses, such as a Mixed-Model for Repeated Measures (MMRM), are used to evaluate changes in depression and sleep scores over time.[14]



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Seltorexant in MDD with Insomnia

Conclusion

Seltorexant has demonstrated efficacy in improving both objective and subjective measures of sleep in individuals with insomnia disorder and as an adjunctive treatment for patients with MDD and comorbid insomnia. The provided protocols offer a framework for designing and conducting PSG studies to further evaluate the effects of **Seltorexant** on sleep architecture and its potential as a therapeutic agent. Researchers should adhere to established guidelines for clinical trials and PSG recordings to ensure data quality and participant safety.

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References

- 1. What is Seltorexant used for? [synapse.patsnap.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. J&J pivotal study: Seltorexant shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 4. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 5. Seltorexant - Wikipedia [en.wikipedia.org]
- 6. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized Phase 2 study to evaluate the orexin-2 receptor antagonist seltorexant in individuals with insomnia without psychiatric comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective orexin-2 receptor antagonist seltorexant improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Seltorexant in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 14. researchgate.net [researchgate.net]
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